(S)-2-Aminopropanamide hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-aminopropanamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.BrH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAVGTZKLGIZPY-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595327 | |
| Record name | L-Alaninamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-80-1 | |
| Record name | L-Alaninamide--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S 2 Aminopropanamide Hydrobromide
Chemoenzymatic Synthetic Approaches and Optimization Studies
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for the production of chiral compounds like (S)-2-Aminopropanamide, providing high selectivity under mild reaction conditions. Various enzymes, including lipases and amidases, have been investigated for their potential in the synthesis of amino acid amides.
Lipases, such as those from Candida antarctica (lipase B, CALB) and Pseudomonas fluorescens, are well-known for their ability to catalyze esterification and transesterification reactions. mdpi.com In the context of producing (S)-2-Aminopropanamide, a potential chemoenzymatic route involves the lipase-catalyzed reaction of an L-alanine ester with an amine source. For instance, papain has been used to polymerize L-alanine ethyl ester in an aqueous buffer, demonstrating the enzyme's ability to form amide bonds. nih.gov The reaction conditions, particularly pH, were found to significantly influence the chain length of the resulting poly(L-alanine). nih.gov Another approach involves the use of a surfactant-protease complex, such as subtilisin Carlsberg, which has shown high catalytic activity for peptide synthesis in anhydrous hydrophilic organic solvents, effectively suppressing hydrolysis and leading to high dipeptide yields. nih.gov
Amidases, enzymes that catalyze the hydrolysis of amides, can also be employed in the reverse reaction for amide synthesis or for the kinetic resolution of racemic mixtures. A notable example is the D-alaninamide specific amidase from Arthrobacter sp. NJ-26, which exhibits high stereospecificity, hydrolyzing D-alaninamide while leaving the L-enantiomer, thus enabling the production of D-alanine from a racemic mixture of alaninamide. tandfonline.com Conversely, an L-specific amidase could be used to produce (S)-2-Aminopropanamide from a racemic starting material. A thermostable D-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis has also been characterized, showing optimal activity at high temperatures and a broad pH range, highlighting the potential for robust industrial processes. nih.gov The acyl transfer activity of amidases, such as the one from Rhodococcus sp. R312, has also been explored for the formation of a wide range of hydroxamic acids from amides, including L-alaninamide. nih.gov
Table 1: Examples of Enzymes in the Synthesis and Resolution of Alaninamide
| Enzyme | Source Organism | Reaction Type | Substrate | Product/Outcome | Reference |
| Subtilisin Carlsberg | Bacillus licheniformis | Peptide synthesis | N-acetyl-L-phenylalanine ethyl ester and alaninamide | Dipeptide | nih.gov |
| D-alaninamide amidase | Arthrobacter sp. NJ-26 | Stereospecific hydrolysis | DL-alaninamide | D-Alanine (L-alaninamide unreacted) | tandfonline.com |
| D-stereospecific alanine amidase | Brevibacillus borstelensis BCS-1 | Stereospecific hydrolysis | D-alaninamide | D-Alanine | nih.gov |
| Amidase | Rhodococcus sp. R312 | Acyl transfer | L-Alaninamide | L-Alanine hydroxamic acid | nih.gov |
| Papain | Carica papaya | Polymerization | L-alanine ethyl ester | Poly(L-alanine) | nih.gov |
Stereoselective Synthesis from Precursor Molecules: Methodological Advancements
The stereoselective synthesis of (S)-2-Aminopropanamide hydrobromide often relies on starting from an enantiomerically pure precursor, most commonly L-alanine. A straightforward and scalable method involves the esterification of L-alanine, followed by ammonolysis.
A patented method describes the preparation of L-alaninamide hydrochloride by first reacting L-alanine with methanol (B129727) in the presence of a chloride catalyst, such as thionyl chloride or hydrogen chloride gas, to form the methyl ester. google.com This intermediate is then subjected to ammonolysis with ammonia (B1221849) to yield the desired L-alaninamide, which is subsequently converted to its hydrochloride salt. google.com This method highlights a practical approach to retaining the stereochemistry of the starting material.
Advancements in asymmetric synthesis provide alternative routes. The use of chiral auxiliaries is a well-established strategy. For instance, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral auxiliary have been employed for the asymmetric synthesis of various α-amino acids through alkylation. mdpi.comnih.gov While not directly applied to alaninamide in the cited literature, this methodology offers a versatile platform for the synthesis of chiral amino acid derivatives.
Another approach involves the stereoselective alkylation of enolates. The phase-transfer catalyzed alkylation of Schiff base ester enolates, pioneered by O'Donnell, provides a catalytic method for the enantioselective synthesis of α-amino acids. More recently, photoredox catalysis has been utilized for the stereoselective C-radical addition to chiral glyoxylate-derived sulfinyl imines, offering a convenient route to unnatural α-amino acids from ubiquitous carboxylic acids. chemrxiv.org
The Claisen rearrangement of chelated N-protected amino acid allylic esters has also been shown to produce α-alkylated γ,δ-unsaturated amino acids with high diastereoselectivity. rsc.org These advanced stereoselective methods, while often demonstrated for other amino acid derivatives, represent the forefront of asymmetric synthesis and could potentially be adapted for the efficient production of (S)-2-Aminopropanamide.
Table 2: Comparison of Stereoselective Synthesis Strategies
| Method | Key Reagents/Catalysts | Precursor Molecule | Key Features | Reference |
| Esterification and Ammonolysis | L-alanine, methanol, thionyl chloride, ammonia | L-alanine | Scalable, retains stereochemistry of precursor | google.com |
| Asymmetric Alkylation | Ni(II) complex with chiral auxiliary, alkylating agent | Glycine | Recyclable chiral auxiliary, potential for various side chains | mdpi.comnih.gov |
| Phase-Transfer Catalysis | Chiral cinchona alkaloid catalyst, Schiff base ester | Glycine derivative | Catalytic enantioselective alkylation | |
| Photoredox Catalysis | Organic photocatalyst, carboxylic acid | Glyoxylate-derived sulfinyl imine | Use of readily available radical precursors | chemrxiv.org |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchtrendsjournal.com In the synthesis of this compound, these principles can be applied in several ways.
Biocatalysis, as discussed in section 2.1, is inherently a green technology. Enzymes operate under mild conditions of temperature and pressure, in aqueous media, and exhibit high selectivity, which reduces the need for protecting groups and minimizes the formation of byproducts. nih.govsemanticscholar.org The use of lipase-catalyzed reactions in non-aqueous media, such as with Candida antarctica lipase (B570770) B (CALB), also represents an eco-friendly approach to synthesis.
The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and flammable. Water is considered the ultimate green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com The chemoenzymatic synthesis of poly(L-alanine) using papain in an aqueous buffer is a prime example of a reaction in a green solvent. nih.gov Other green solvents include ionic liquids, deep eutectic solvents, and supercritical carbon dioxide (scCO₂), which offer unique properties and can be recycled. researchtrendsjournal.commdpi.comresearchgate.net While specific applications of these advanced green solvents to L-alaninamide synthesis are not widely reported, they represent a significant area for future research.
Another key principle of green chemistry is atom economy, which is maximized in reactions where most of the atoms from the reactants are incorporated into the final product. The direct amidation of esters with ammonia, as opposed to methods using coupling reagents, offers better atom economy. rsc.org
Process Intensification and Scale-Up Research for Efficient Production
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. nih.gov For the production of this compound, process intensification can be achieved through various strategies, including the use of continuous flow reactors and the integration of reaction and separation steps.
Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, better process control, enhanced safety, and the potential for higher throughput. nih.govrsc.org The direct aminolysis of methyl esters with ammonia has been explored in a continuous flow reactor, demonstrating a process-intensification approach for the synthesis of primary amides. rsc.org This technology allows for the use of high temperatures and pressures in a controlled manner, leading to efficient and scalable synthesis. rsc.org The continuous flow synthesis of ACE inhibitors from N-substituted L-alanine derivatives has also been successfully demonstrated, showcasing the potential of this technology for producing complex molecules derived from amino acids. nih.gov
The integration of reaction and separation, such as reactive distillation or membrane bioreactors, can further enhance process efficiency by removing byproducts and shifting the reaction equilibrium towards the desired product. acs.orgresearchgate.net In the context of biocatalytic synthesis, co-immobilization of enzymes in a packed-bed reactor for continuous flow processes can lead to significantly higher space-time yields compared to batch reactions. nih.gov For instance, the continuous flow biocatalytic synthesis of a chiral amine using co-immobilized enzymes resulted in a four-fold increase in space-time yield at 99% conversion compared to the batch process. nih.gov
The scale-up of intensified processes is a critical consideration for industrial production. For bioreactions, moving from bench-scale to larger bioreactors requires careful optimization of parameters to maintain high cell viability and productivity. nih.gov For chemical synthesis, scaling up from laboratory to pilot or production scale often involves moving from batch to continuous processing to ensure consistency and efficiency. The development of a scalable, seven-step route to an N-BOC D-phenylalanine intermediate using asymmetric hydrogenation highlights the considerations necessary for large-scale synthesis. acs.org
Mechanistic Investigations of Chemical Transformations Involving S 2 Aminopropanamide Hydrobromide
Reaction Kinetics and Pathway Elucidation Studies
The study of reaction kinetics provides quantitative insight into reaction rates and the factors that influence them, while pathway elucidation reveals the step-by-step sequence of bond-forming and bond-breaking events. Together, they form the foundation for understanding a chemical mechanism.
Transformations involving (S)-2-aminopropanamide can be broadly categorized into reactions at the amine nucleus and reactions at the amide carbonyl. Key synthetic routes that either form or use (S)-2-aminopropanamide include direct amidation of alanine (B10760859), hydrolysis of the amide, and reductive amination.
Kinetic Isotope Effect (KIE) Studies: KIE studies are a powerful tool for probing transition state structures. By replacing an atom with its heavier isotope, subtle changes in reaction rates can be measured, providing information about bond breaking or formation at the rate-determining step. For instance, in the hydrolysis of alaninamide, a significant normal kinetic isotope effect (k¹²/k¹³ > 1) was observed at the amide carbon. researchgate.net This indicates that the bond to the carbonyl carbon is being altered in the rate-determining step, consistent with a mechanism involving the formation of a tetrahedral intermediate. researchgate.net Such studies are invaluable for distinguishing between concerted and stepwise pathways.
| Mechanistic Tool | Information Gained from Studies on Related Amides | Relevance to (S)-2-Aminopropanamide |
| Kinetic Isotope Effect (KIE) | Measurement of ¹³C, ¹⁵N, and ¹⁸O isotope effects during amide hydrolysis helps determine the structure of the transition state. researchgate.net | Can elucidate whether nucleophilic attack on the amide carbonyl or the breakdown of the tetrahedral intermediate is the rate-determining step in hydrolysis or aminolysis reactions. |
| Product Analysis | Identifying all reaction products and their ratios helps to map the reaction pathway and identify side reactions. | Crucial for understanding selectivity in reactions with multiple possible outcomes, such as distinguishing between N-acylation and O-acylation. |
| Computational Modeling | Density Functional Theory (DFT) calculations can map potential energy surfaces, identifying transition states and intermediates. | Can predict the most likely reaction pathways and rationalize the observed stereochemical outcomes in catalyzed and uncatalyzed reactions. |
Reaction Pathway Elucidation: One of the most fundamental transformations is the formation of the amide bond from the parent amino acid, L-alanine. Direct amidation of unprotected amino acids is challenging due to the competing nucleophilicity of the amine and the carboxylate's poor electrophilicity. However, methods using borate (B1201080) reagents have been developed. The proposed pathway involves the initial formation of a cyclic intermediate where both the amine and carboxylic acid coordinate to the boron atom. rsc.orgnih.gov This activation facilitates the subsequent attack by an external amine to form the amide.
Another key reaction pathway where (S)-2-aminopropanamide hydrobromide serves as a reactant is reductive amination. This process involves the condensation of its primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to yield a secondary amine. The hydrobromide salt must first be neutralized by a base to free the amine for the initial nucleophilic attack on the carbonyl group.
Identification and Characterization of Reaction Intermediates
Reactive intermediates are transient species formed during a reaction that are neither reactants nor products. Their detection and characterization are paramount for confirming a proposed reaction mechanism.
In the boron-mediated amidation of alanine, the reaction is proposed to proceed through a cyclic borate intermediate. nih.gov Spectroscopic evidence, particularly ¹¹B NMR, supports the formation of a tetrahedral boron species, which solubilizes the amino acid in organic solvents and activates the carboxyl group toward nucleophilic attack. nih.gov This intermediate ensures that the amino group of the same molecule does not self-condense to form a diketopiperazine. nih.gov
In reductive amination reactions starting with (S)-2-aminopropanamide, the key intermediate is the imine (or the corresponding protonated iminium ion). This species is formed by the nucleophilic attack of the compound's primary amine on a carbonyl group, followed by dehydration. While typically too unstable to be isolated, imine formation can often be detected spectroscopically (e.g., by the disappearance of the aldehyde proton signal in ¹H NMR) or by trapping experiments. The subsequent reduction of this imine intermediate leads to the final product.
| Reaction Type | Plausible Intermediate | Method of Characterization |
| Boron-Mediated Amidation | Cyclic Borate Adduct | ¹¹B NMR Spectroscopy shows a shift from a trigonal to a tetrahedral boron environment. nih.gov |
| Reductive Amination | Imine / Iminium Ion | Spectroscopic monitoring (NMR, IR), Mass Spectrometry (ESI-MS), or in situ trapping with a reducing agent (e.g., NaBH₄). |
| Amide Hydrolysis | Tetrahedral Intermediate | Kinetic Isotope Effects researchgate.net and computational studies are used to infer its existence and structure, as it is typically too short-lived to observe directly. |
Catalytic Mechanisms in Transformations of this compound
Catalysts accelerate reactions by providing an alternative, lower-energy pathway. Both chemical and biological catalysts are employed in transformations involving amino amides.
Lewis Acid Catalysis: Lewis acids are highly effective for promoting direct amide bond formation. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), can catalyze the amidation of unprotected amino acids like alanine. rsc.org The catalytic cycle is believed to involve the coordination of the boron atom to both the amino and carboxyl groups of the amino acid. This forms a cyclic intermediate that activates the carboxyl group, making it susceptible to attack by an amine nucleophile. nih.gov This approach avoids the need for protecting groups and stoichiometric activating agents, which generate significant waste. ucl.ac.uk
Biocatalysis: Enzymes offer high selectivity and operate under mild, aqueous conditions. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are known to catalyze amide bond formation. rsc.org While they typically act on esters, they can be used for direct amidation of carboxylic acids by performing the reaction in an alcohol solvent. The lipase first catalyzes the formation of an ester in situ, which then undergoes aminolysis with the amine nucleophile to form the desired amide. rsc.org This strategy leverages the enzyme's natural function while achieving a non-natural transformation. Enzymes can also be used for the reverse reaction, the enantioselective hydrolysis of racemic amides to resolve chiral amines or acids.
Metal Catalysis: While less common for direct transformations of (S)-2-aminopropanamide itself, principles of metal catalysis are central to the synthesis of its derivatives. For instance, photoredox catalysis combined with copper or nickel catalysis can be used for C-H functionalization or cross-coupling reactions of related amino acid derivatives. sioc-journal.cnnih.gov In such cases, the existing amine or amide functionality can act as a coordinating group, directing the metal catalyst to a specific C-H bond and enabling its functionalization. nih.gov
Influence of Solvent Systems and Additives on Reaction Outcomes
The choice of solvent and the inclusion of additives can dramatically alter the rate, yield, and selectivity of a reaction by influencing the stability of reactants, intermediates, and transition states.
Solvent Systems: The polarity and hydrogen-bonding capability of the solvent are critical. In the boron-mediated amidation of phenylalanine (a close analog of alanine), changing the solvent from acetonitrile (B52724) to cyclopentyl methyl ether (CPME) significantly improved the yield. rsc.org Polar protic solvents can stabilize charged transition states through hydrogen bonding, which can enhance the rates of certain reactions. Conversely, for reactions that require the removal of water, such as direct amidation, non-polar aprotic solvents that allow for azeotropic distillation are often preferred. ucl.ac.uk The physical properties of the solvent, such as viscosity and surface tension, can also play a role, particularly in processes involving sonication or heterogeneous catalysis. mdpi.com
| Solvent | Yield of Phenylalanine Amide (%) |
| Dichloromethane (DCM) | 35 |
| Acetonitrile (MeCN) | 49 |
| Tetrahydrofuran (THF) | 55 |
| Cyclopentyl methyl ether (CPME) | 61 |
| Data from a study on the direct amidation of phenylalanine with benzylamine (B48309) using B(OCH₂CF₃)₃. Adapted from reference rsc.org. |
Influence of Additives:
Bases: In reactions involving the hydrobromide salt of (S)-2-aminopropanamide, a stoichiometric amount of a non-nucleophilic base is essential. For example, in reductive amination, triethylamine (B128534) is added to neutralize the hydrobromic acid, liberating the free primary amine, which is the active nucleophile required for the initial condensation with the carbonyl compound.
Dehydrating Agents: Direct amidation reactions are equilibrium processes. To drive the reaction toward the product side, additives that remove water, such as molecular sieves, are commonly employed, particularly in catalytic systems. ucl.ac.uk
Catalyst Modifiers: In some catalytic systems, additives are used to enhance the catalyst's activity or selectivity. For example, in certain photoredox-catalyzed reactions on amino acid derivatives, salts like sodium dihydrogen phosphate (B84403) or tetra-n-butylammonium bromide are included to maintain pH and facilitate the catalytic cycle. sioc-journal.cn
Applications of S 2 Aminopropanamide Hydrobromide As a Chiral Building Block in Advanced Organic Synthesis
Asymmetric Synthesis of Chiral Amines and Amides
(S)-2-Aminopropanamide hydrobromide serves as a readily available chiral starting material for the synthesis of other valuable chiral amines and amides. sigmaaldrich.comsigmaaldrich.com The primary amine and amide functionalities provide reactive sites for a variety of chemical transformations, while the stereocenter at the alpha-carbon directs the formation of new stereogenic centers.
One common strategy involves the reduction of the amide group to an amine. This transformation converts this compound into the corresponding chiral diamine, which can be a key intermediate in the synthesis of more complex molecules. The primary amine can also undergo reactions such as N-alkylation or N-acylation to produce a diverse range of chiral amides. These reactions are fundamental in creating libraries of compounds for drug discovery and other applications. sigmaaldrich.com
| Reactant | Reagent | Product Type | Significance |
|---|---|---|---|
| This compound | Reducing Agent (e.g., LiAlH4) | Chiral Diamine | Intermediate for complex molecule synthesis |
| This compound | Alkyl Halide | N-Alkylated Amine | Building block for diverse chemical libraries |
| This compound | Acyl Chloride | N-Acylated Amide | Component of potential therapeutic agents |
Role in Chiral Ligand and Organocatalyst Development
The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. sigmaaldrich.com this compound can be incorporated into the structure of these catalytic molecules, where its chirality influences the stereochemical outcome of a reaction.
Chiral ligands derived from this building block can coordinate with metal centers to form catalysts for a variety of asymmetric transformations, including hydrogenations, hydroformylations, and cross-coupling reactions. sigmaaldrich.com Similarly, organocatalysts, which are metal-free small organic molecules, can be synthesized using this compound as a chiral scaffold. These catalysts are often used in reactions like aldol (B89426) additions and Michael reactions, providing an environmentally friendly alternative to metal-based catalysts. snnu.edu.cnrsc.org The development of such catalysts is crucial for producing enantiomerically pure compounds for the pharmaceutical and agrochemical industries. sigmaaldrich.com
Application in Stereoselective Alkylation, Acylation, and Amination Reactions
This compound is a valuable substrate and precursor in various stereoselective reactions, including alkylations, acylations, and aminations. The existing stereocenter on the molecule can direct the approach of incoming reagents, leading to the formation of new stereocenters with high levels of control.
For instance, the amine group can be selectively alkylated or acylated. In these reactions, the chiral environment provided by the rest of the molecule can influence the stereochemical outcome at a new chiral center. Furthermore, the amide nitrogen can also participate in chemical transformations. These stereoselective reactions are fundamental for building complex molecules with multiple stereocenters, a common feature of many biologically active natural products and pharmaceuticals.
| Reaction Type | Reagent | Key Feature | Application |
|---|---|---|---|
| Alkylation | Chiral Alkylating Agent | Diastereoselective formation of C-C bond | Synthesis of non-proteinogenic amino acids |
| Acylation | Chiral Acylating Agent | Diastereoselective formation of amide bond | Synthesis of chiral amides and peptide fragments |
| Amination | Electrophilic Aminating Agent | Formation of a new C-N bond with stereocontrol | Synthesis of vicinal diamines |
Integration into Peptide and Peptidomimetic Synthesis Strategies
Given its structural similarity to the natural amino acid alanine (B10760859), this compound is a valuable component in the synthesis of peptides and peptidomimetics. ruifuchem.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. nih.govnih.gov
The primary amine and amide functionalities of this compound allow for its incorporation into peptide chains using standard peptide coupling methodologies. Its presence can introduce specific conformational constraints or functionalities that are not present in natural peptides. This can lead to the development of novel therapeutic agents with improved pharmacological profiles. mdpi.com
Utilization in Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and natural products. researchgate.net this compound can serve as a versatile starting material for the synthesis of a variety of chiral heterocyclic systems.
The amine and amide groups can participate in cyclization reactions to form rings of various sizes. For example, condensation reactions with dicarbonyl compounds can lead to the formation of chiral nitrogen-containing heterocycles. The inherent chirality of the starting material is transferred to the final heterocyclic product, providing a straightforward route to enantiomerically enriched compounds. These chiral heterocycles are often key scaffolds in the development of new drugs.
Synthesis and Reactivity of Derivatives and Analogues of S 2 Aminopropanamide Hydrobromide
N-Substituted Derivatives: Synthetic Routes and Stereochemical Control
The primary amine of (S)-2-aminopropanamide is a key site for derivatization, enabling the synthesis of a wide array of N-substituted analogues. Common synthetic strategies include acylation, alkylation, and reductive amination, with a significant emphasis on maintaining the integrity of the original stereocenter.
Acylation: N-acylation is a straightforward method to introduce various substituents. For instance, reacting L-alaninamide with succinic anhydride (B1165640) yields 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid, which can be further coupled with amines to produce complex derivatives. mdpi.com A notable example of an N-substituted derivative is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), synthesized from 1,5-difluoro-2,4-dinitrobenzene (B51812) and L-alaninamide. researchgate.net This reagent is widely used in analytical chemistry for the chiral resolution of amino acids via HPLC. mdpi.comgoogle.com
Alkylation and Reductive Amination: Direct N-alkylation can be challenging, but reductive amination provides a robust alternative for introducing alkyl and aryl groups. This method typically involves the condensation of L-alaninamide with an aldehyde or ketone to form an imine intermediate, which is then reduced. For example, the synthesis of (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide was achieved via reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-alaninamide hydrochloride. The stereochemical control in these reactions is critical. The use of chiral auxiliaries, such as pseudoephenamine, allows for the highly diastereoselective alkylation of alaninamide-derived imines, enabling the synthesis of quaternary α-methyl α-amino acids after hydrolysis. acs.org
The table below summarizes various synthetic approaches to N-substituted L-alaninamide derivatives.
| Derivative Type | Synthetic Method | Key Reagents | Stereochemical Control | Ref. |
| N-Acyl | Amide Coupling | Succinic anhydride, Coupling agents (e.g., EDC) | Retention of configuration | mdpi.com |
| N-Aryl (Marfey's Reagent) | Nucleophilic Aromatic Substitution | 1,5-difluoro-2,4-dinitrobenzene | Retention of configuration | |
| N-Benzyl | Reductive Amination | Substituted benzaldehydes, Reducing agents (e.g., NaBH₃CN) | Retention of configuration | |
| N,N-Dialkyl (via auxiliary) | Asymmetric Alkylation | Pseudoephenamine auxiliary, Alkyl halides, Strong base | High diastereoselectivity | acs.org |
C-Terminal Modified Analogues: Amide Bond Transformations and Functionalization
The C-terminal primary amide of (S)-2-aminopropanamide is relatively stable but can be transformed into other functional groups through various chemical reactions. These modifications are crucial for creating peptidomimetics and other analogues with altered chemical properties, such as stability and hydrogen bonding capacity.
Amide Bond Stability and Mimicry: In peptide chemistry, C-terminal amidation is a common modification used to neutralize the negative charge of a terminal carboxyl group and to mimic the structure of native proteins. sigmaaldrich.com This modification often increases the metabolic stability of peptides by making them less susceptible to enzymatic degradation by carboxypeptidases. The amide group of L-alaninamide itself serves this function.
Amide Transformation: While direct transformation of the primary amide is challenging, it can be accomplished under specific conditions. General strategies for amide bond transformations, though not always applied directly to L-alaninamide, include hydrolysis to the corresponding carboxylic acid ((S)-alanine), reduction to an amine, or dehydration to a nitrile. Hydrolysis requires harsh conditions (strong acid or base and heat) that can risk racemization. More advanced methods focus on activating the amide bond for subsequent transformations. researchgate.netconsensus.app
Glycosylation: A highly specialized C-terminal modification involving an alaninamide linkage has been identified in bacteriology. In Prevotella intermedia, certain proteins are anchored via a type IX secretion system (T9SS) where the mature C-terminus is glycosylated. Mass spectrometry analysis revealed that the linking structure consists of a glycan attached to an alaninamide residue, which is in turn linked to the protein. nih.gov This finding highlights a unique biological functionalization of the C-terminal amide structure.
| Modification | Transformation | Significance | Ref. |
| Amidation (Native) | Starting point | Mimics native proteins, enhances stability | sigmaaldrich.com |
| Hydrolysis | Amide to Carboxylic Acid | Access to (S)-alanine for further derivatization | researchgate.net |
| Glycosylation | Amide-linked Glycan | Biological anchoring mechanism in bacteria | nih.gov |
Incorporation of Diverse Functional Groups: Advanced Synthetic Methodologies
(S)-2-Aminopropanamide is a scaffold for introducing a wide range of functional groups, leading to compounds with significant structural diversity. Advanced synthetic methods, including multicomponent reactions and photoredox catalysis, have been employed to create complex analogues.
Heterocyclic Derivatives: L-alaninamide has been used as a key component in the synthesis of complex heterocyclic systems. For example, it has been incorporated into a 5H- Current time information in Bangalore, IN.bachem.comthiadiazolo[3,2-a]pyrimidin-5-one core structure, which served as the basis for developing receptor antagonists. nih.gov In other work, L-alaninamide derivatives were synthesized containing a pyrrolidine-2,5-dione scaffold, created by reacting an N-substituted alaninamide with succinic anhydride derivatives. mdpi.comacs.org
Fluorination: The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. Fluorinated analogues of L-alaninamide have been synthesized, often by using fluorinated starting materials. For instance, (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide was prepared from 4-(3-fluorobenzyloxy)benzaldehyde, demonstrating the incorporation of a fluoro-aryl moiety. acs.org
Advanced Catalysis: Modern synthetic methodologies provide access to previously challenging transformations. Visible-light photoredox catalysis, for example, enables stereoselective C-radical addition to chiral imines derived from related amino acid structures, offering a powerful method for creating unnatural α-amino acids with diverse functional groups. rsc.org This type of methodology allows for the modular and rapid assembly of complex α-tertiary amine derivatives from simple precursors like primary amines, α-ketoesters, and alkyl iodides under mild conditions. cam.ac.uk
| Functional Group Type | Synthetic Strategy | Example Product | Ref. |
| Heterocycle | Multi-step synthesis | 5H- Current time information in Bangalore, IN.bachem.comthiadiazolo[3,2-a]pyrimidin-5-one analogues | nih.gov |
| Heterocycle | Cyclization with anhydrides | N-(benzyl)-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives | mdpi.comacs.org |
| Fluorinated Aryl | Reductive amination with fluorinated aldehydes | (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide | acs.org |
| α,α-Dialkyl Amino Acid | Photoredox-mediated multicomponent reaction | α,α-dialkyl-amino acid derivatives | cam.ac.uk |
Comprehensive Reactivity Profiles of Key Derivatives and Structural Activity Relationships
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of (S)-2-aminopropanamide derivatives influence their chemical reactivity and biological interactions. By systematically modifying the scaffold, researchers can identify key pharmacophores and steric or electronic requirements for a desired activity.
Steric Hindrance: SAR studies have shown that the activity of L-alaninamide derivatives can be highly sensitive to steric bulk. In a series of αIIbβ3 receptor antagonists, incorporating (S)-2-aminopropanamide as a side chain resulted in a significant loss of activity compared to a glycinamide (B1583983) analogue. This was attributed to the limited space in the binding pocket, where the methyl group of the alanine (B10760859) moiety creates a steric clash. nih.gov Furthermore, adding bulk to the primary amine of the side chain was found to completely eliminate activity, highlighting the importance of the unsubstituted primary amine for binding. nih.gov
N-Substituent Effects: In a series of anticonvulsant phenoxyacetamide derivatives, the nature of the N-substituent on the alaninamide core played a critical role. A systematic variation of the benzyl (B1604629) group attached to the nitrogen of (S)-2-aminopropanamide revealed that substituents on the benzyl ring significantly impacted efficacy. For example, a 3-fluoro or 3-chloro substituent on the benzoxy ring led to potent anticonvulsant compounds. acs.org A separate study on novel alaninamide derivatives confirmed that modifications to the N-benzyl group were key to their antiseizure and antinociceptive properties. acs.orgnih.gov
Chirality: The stereochemistry of the chiral center is often paramount. In a study of phenoxyacetamide inhibitors, the (R)-enantiomer of a propionamide (B166681) derivative (analogous to D-alaninamide) was found to be significantly more active than the (S)-enantiomer (analogous to L-alaninamide), demonstrating a clear stereochemical preference for the target. nih.gov
The following table presents a summary of key SAR findings for various L-alaninamide derivatives.
| Derivative Series | Structural Modification | Impact on Activity | Ref. |
| Thiadiazolopyrimidinones | Methyl group on alaninamide side chain | Significant loss of receptor antagonism | nih.gov |
| Thiadiazolopyrimidinones | Bulk added to primary amine | Elimination of activity | nih.gov |
| Benzylamino-propanamides | 3-Fluoro or 3-chloro on benzoxy group | Potent anticonvulsant activity | acs.org |
| Phenoxyacetamides | Stereochemistry (R vs. S) | (R)-enantiomer significantly more active | nih.gov |
| Antiseizure Alaninamides | Varied N-benzyl substituents | Modulated antiseizure and antinociceptive efficacy | acs.orgnih.gov |
Conformationally Constrained Analogues: Synthesis and Stereochemical Influence
Incorporating (S)-2-aminopropanamide or its core structure into rigid molecular frameworks is a powerful strategy for controlling the conformation of the molecule. This conformational constraint can pre-organize the molecule for binding to a biological target and provide valuable insights into the bioactive conformation.
Lactam-Based Constraints: One common approach to induce conformational rigidity is through the formation of a lactam ring. An enantioselective synthesis of lactam-constrained amino acid mimics has been developed. nih.gov This method involves the allylation of azlactones followed by cyclization to form lactam structures. These rigid scaffolds can mimic peptide turns and serve as building blocks for more complex peptidomimetics. The stereochemistry of the starting material directly influences the geometry of the resulting constrained ring system. nih.gov
Azetidine Synthesis: Azetidines are small, strained four-membered rings that can serve as valuable building blocks in medicinal chemistry. A modular, multicomponent synthesis of functionalized azetidines has been developed using a strain-release-driven anion relay sequence. bris.ac.uk While not starting directly from L-alaninamide, this methodology demonstrates an advanced strategy for creating conformationally restricted building blocks that can be considered constrained analogues of simple amino acids.
These synthetic strategies highlight the importance of stereochemical control in creating well-defined, three-dimensional structures that can be used to probe and modulate biological systems.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to S 2 Aminopropanamide Hydrobromide
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. For (S)-2-Aminopropanamide hydrobromide, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR techniques provide a wealth of information regarding its chemical structure, stereochemistry, and conformational dynamics. longdom.orgnih.gov
In ¹H NMR, the chemical shift of each proton provides insight into its electronic environment. The splitting of these signals into multiplets, due to spin-spin coupling with neighboring protons, reveals connectivity within the molecule, following the n+1 rule. youtube.comdocbrown.info For this compound, the protons on the chiral center (C2), the methyl group (C3), and the amide and amine groups would each exhibit distinct signals.
¹³C NMR spectroscopy provides information on the carbon backbone. Solid-state NMR (ssNMR) can be particularly powerful, as it allows for the comparison of experimental ¹³C tensor principal values with quantum-chemical computed values for all possible stereoisomers, confirming the relative stereochemistry with high statistical probability. nih.gov
Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) are used to establish proton-proton coupling relationships, confirming the connectivity of the molecule. longdom.org Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity of atoms, which is crucial for determining the preferred conformation of the molecule in solution. By analyzing cross-peaks, researchers can deduce the three-dimensional arrangement of the substituents around the chiral center. longdom.org These techniques are vital for confirming that the (S)-configuration is maintained throughout a synthetic process.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the chemical structure. Actual experimental values may vary based on solvent and other conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| H on C2 | ¹H | ~4.0 | Quartet (q) | ~7 Hz |
| H on C3 (CH₃) | ¹H | ~1.5 | Doublet (d) | ~7 Hz |
| Amine (NH₃⁺) | ¹H | ~8.0 | Broad Singlet (br s) | - |
| Amide (CONH₂) | ¹H | ~7.5, ~7.8 | Two Broad Singlets (br s) | - |
| C2 (CH) | ¹³C | ~50 | - | - |
| C3 (CH₃) | ¹³C | ~17 | - | - |
Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. rigaku.comuhu-ciqso.es This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. rigaku.com
For this compound, obtaining a suitable single crystal is the prerequisite for analysis. uhu-ciqso.es The crystal is exposed to an intense X-ray beam, and the resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. rigaku.com This map allows for the precise placement of each atom (excluding hydrogens, which are often inferred).
The analysis would confirm the (S)-configuration at the C2 carbon. Furthermore, it would reveal the exact location of the bromide counter-ion and detail the intricate network of intermolecular interactions, such as hydrogen bonds. Key interactions expected in the crystal lattice include N-H···O hydrogen bonds between the amide and amine groups of adjacent molecules and N-H···Br⁻ interactions involving the hydrobromide counter-ion. These interactions are critical in stabilizing the crystal structure.
Table 2: Representative Crystallographic Data from Single-Crystal XRD Analysis Note: This table represents the type of data obtained from an XRD experiment. The values are illustrative.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₃H₉BrN₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.85 |
| b (Å) | 8.21 |
| c (Å) | 13.45 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 646.5 |
| Z (molecules/unit cell) | 4 |
| Selected Bond Length (C2-N1, Å) | 1.49 |
| Selected Bond Angle (N1-C2-C1, °) | 110.5 |
Advanced Mass Spectrometry Techniques for Molecular Structure and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used for molecular weight verification and structural elucidation through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
For this compound (MW: 169.02 g/mol ), the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming the molecular weight. The fragmentation of this ion provides a "fingerprint" that helps to confirm the structure. The fragmentation pathways are predictable based on the functional groups present. Common fragmentation patterns for amino acid amides include the loss of the amide group and cleavage of carbon-carbon bonds.
A plausible fragmentation pathway for (S)-2-Aminopropanamide would start with the molecular ion [CH₃CH(NH₂)CONH₂]⁺•.
Loss of methyl radical (•CH₃): A primary fragmentation could be the cleavage of the C2-C3 bond, resulting in a fragment ion with an m/z value corresponding to [M-15]⁺.
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond at the amine group.
Loss of the amide radical (•CONH₂): Cleavage of the C1-C2 bond.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, if applicable.
The base peak, which is the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. docbrown.info For a related compound, propan-2-amine, the base peak results from the loss of a methyl group. docbrown.info A similar fragmentation is likely for (S)-2-Aminopropanamide.
Table 3: Plausible Mass Spectrometry Fragmentation Data for (S)-2-Aminopropanamide Note: Fragmentation of the free base (C₃H₈N₂O, MW=88.11) is shown for clarity. The hydrobromide salt would dissociate in the ion source.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 88 | [C₃H₈N₂O]⁺ | Molecular Ion |
| 73 | [C₂H₅N₂O]⁺ | Loss of •CH₃ |
| 71 | [C₃H₇NO]⁺ | Loss of •NH₂ |
| 44 | [C₂H₆N]⁺ | Loss of •CONH₂ from the molecular ion |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Studies and Chirality Assessment
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules in solution. researchgate.netcreative-proteomics.com These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. biotools.usrsc.org
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. fz-juelich.de Chiral molecules containing a chromophore (a light-absorbing group) near the stereocenter will produce a characteristic CD spectrum. In this compound, the amide carbonyl group acts as the chromophore. The sign and magnitude of the observed Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule. researchgate.net
For a novel compound, the experimental CD spectrum is typically compared with the spectrum predicted by quantum-chemical calculations for a known configuration (e.g., the S-enantiomer). researchgate.netmdpi.com A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. biotools.us This non-destructive technique is particularly valuable when single crystals for XRD cannot be obtained.
Table 4: Representative Chiroptical Spectroscopy Data Note: This table illustrates the type of data obtained. The values are hypothetical and serve as an example for the (S)-enantiomer.
| Technique | Wavelength (nm) | Signal (mdeg) | Interpretation |
|---|---|---|---|
| Circular Dichroism (CD) | ~210-230 | Positive Cotton Effect | Corresponds to n → π* transition of the amide chromophore, characteristic of the (S)-configuration. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. contractlaboratory.comgsconlinepress.com These two techniques are complementary, as some vibrational modes that are strong in FTIR may be weak in Raman, and vice versa. nih.gov
The FTIR spectrum of this compound would show characteristic absorption bands for its functional groups.
N-H stretching: The amine (NH₃⁺) and amide (NH₂) groups would exhibit strong, broad bands in the region of 3400-3000 cm⁻¹. The broadening is indicative of hydrogen bonding.
C=O stretching (Amide I band): A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the primary amide. nih.gov
N-H bending (Amide II band): A significant peak would appear around 1640-1600 cm⁻¹.
C-N stretching: Bands in the fingerprint region (1400-1000 cm⁻¹) would correspond to C-N and C-C bond vibrations.
Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. It would provide complementary information, especially regarding the carbon backbone. Shifts in the position and changes in the shape of the N-H and C=O stretching bands in both FTIR and Raman spectra can be used to study the strength and nature of the hydrogen bonding network within the crystal lattice. researchgate.net
Table 5: Characteristic Vibrational Spectroscopy Peaks for this compound Note: Peak positions are approximate and based on typical values for the functional groups present.
| Functional Group | Vibration Mode | FTIR Peak (cm⁻¹) | Raman Peak (cm⁻¹) |
|---|---|---|---|
| Amine/Amide (N-H) | Stretching | 3400-3000 (broad) | 3400-3000 (weak) |
| Alkyl (C-H) | Stretching | 2950-2850 | 2950-2850 (strong) |
| Carbonyl (C=O) | Stretching (Amide I) | ~1670 (strong) | ~1670 (moderate) |
| Amine/Amide (N-H) | Bending (Amide II) | ~1620 (strong) | Weak |
| Methyl (CH₃) | Bending | ~1450, ~1375 | ~1450, ~1375 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (S)-2-aminopropanoic acid |
| Alanine (B10760859) |
| (S)-2-Aminopropanamide |
| Thionyl chloride |
| Ammonia |
| Hydrobromic acid |
| Tetramethylsilane |
| Propan-2-amine |
Computational Chemistry and Theoretical Studies on S 2 Aminopropanamide Hydrobromide
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of (S)-2-Aminopropanamide hydrobromide. cecam.org These calculations can determine the molecule's ground-state geometry, orbital energies, and charge distribution, which are crucial for predicting its stability and reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.net For instance, the carbonyl oxygen and the bromide ion would be expected to be regions of negative potential (nucleophilic), while the ammonium (B1175870) and amide protons would be regions of positive potential (electrophilic).
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations Note: This table is illustrative, representing typical data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.
| Parameter | Predicted Value/Information | Significance |
| HOMO Energy | - | Indicates the ability to donate electrons. |
| LUMO Energy | - | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. nih.gov |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | List of charges per atom | Describes the electron distribution across the molecule. nih.gov |
| Molecular Electrostatic Potential | Color-coded 3D map | Visualizes reactive sites for nucleophilic and electrophilic attack. researchgate.net |
These calculations are essential for understanding the intrinsic properties of the molecule, which govern its behavior in chemical reactions. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.netarxiv.org For this compound, MD simulations can explore its conformational landscape by modeling the movements of its atoms and the rotation around its single bonds. This is particularly important for understanding the flexibility of the molecule and identifying its most stable conformers in different environments.
Table 2: Parameters from Molecular Dynamics Simulations Note: This table illustrates the type of information that can be obtained from MD simulations.
| Parameter | Description | Significance |
| Conformational Analysis | Identification of low-energy conformers and rotational energy barriers. | Reveals the most likely shapes the molecule will adopt. |
| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Characterizes the structure of the solvation shell. |
| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between solute and solvent. | Quantifies the strength and dynamics of intermolecular interactions. |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation in atomic positions over time. | Indicates the stability of the molecular structure during the simulation. |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT is a highly effective method for investigating the mechanisms of chemical reactions at a molecular level. researchgate.net For this compound, DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
For example, the hydrolysis of the amide bond is a fundamental reaction. DFT studies can elucidate the reaction pathway, whether it proceeds through a neutral, acid-catalyzed, or base-catalyzed mechanism. By calculating the activation energies for each step, the rate-limiting step of the reaction can be determined. researchgate.net Similarly, DFT can be used to study its synthesis, for instance, the amidation of L-alanine. Computational studies have investigated the formation of amide bonds from interstellar precursors, highlighting the energy barriers involved in forming the C-N bond. nih.govfrontiersin.org These theoretical investigations provide a detailed, step-by-step understanding of the reaction dynamics that is often difficult to obtain experimentally.
Molecular Modeling and Docking Studies (focused on interactions with synthetic reagents or catalysts, not biological systems)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to another. While commonly used in drug design, these methods are also invaluable for understanding interactions with synthetic reagents and catalysts. mdpi.com
In the context of this compound, docking studies could be used to model its interaction with a chiral catalyst in an asymmetric synthesis. uib.no The calculations would predict the binding mode and energy, helping to explain or predict the stereoselectivity of a reaction. For example, if used as a chiral ligand or reagent, modeling could show how it approaches and binds to a metal center in a homogeneous catalyst, providing insight into the structure of the catalytically active species. d-nb.info This predictive capability can accelerate the discovery and optimization of new synthetic methods. uib.no
Prediction of Spectroscopic Properties through Theoretical Calculations
Computational methods can accurately predict various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies of this compound. The resulting theoretical IR spectrum, including the frequencies and intensities of vibrational modes (e.g., N-H stretches, C=O stretch, C-N stretches), can be compared with experimental spectra to aid in peak assignment. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. These theoretical values serve as a benchmark for the analysis of experimental NMR spectra, helping to assign signals to specific nuclei within the molecule. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule. researchgate.net This allows for the prediction of the absorption wavelengths in the UV-visible spectrum, which correspond to electronic excitations, such as n → π* or π → π* transitions. Studies on related L-alanine hydrobromide crystals show a lower cut-off wavelength around 285 nm. researchgate.net
Table 3: Theoretically Predicted Spectroscopic Data Note: This table is illustrative. The values are based on general knowledge and data for related compounds. researchgate.netresearchgate.net
| Spectroscopy Type | Predicted Data | Information Gained |
| IR | Vibrational frequencies (cm⁻¹) for functional groups (e.g., C=O, N-H, C-N). | Identification of functional groups and bonding patterns. |
| ¹H NMR | Chemical shifts (ppm) for each unique proton. | Information about the chemical environment of hydrogen atoms. |
| ¹³C NMR | Chemical shifts (ppm) for each unique carbon atom. | Information about the carbon skeleton. |
| UV-Vis | Absorption maximum (λmax) in nm. | Insight into electronic transitions and conjugated systems. |
These theoretical predictions are a vital component of modern chemical characterization, providing a framework for the confident interpretation of experimental results.
Emerging Research Directions and Future Prospects for S 2 Aminopropanamide Hydrobromide in Chemical Synthesis
Integration into Flow Chemistry and Continuous Synthesis Platforms
The paradigm of chemical manufacturing is gradually shifting from traditional batch processes to continuous flow synthesis, which offers enhanced safety, efficiency, and scalability. The integration of (S)-2-Aminopropanamide hydrobromide into these platforms is an area of growing interest, particularly for the synthesis of peptides and active pharmaceutical ingredients (APIs).
Continuous flow chemistry has demonstrated significant advantages in handling hazardous reagents and reactions, a feature that can be leveraged for transformations involving this compound. worktribe.com For instance, multi-step continuous-flow systems can be designed to telescope several reaction steps, thereby reducing manual handling and the isolation of intermediates. worktribe.com This is particularly relevant for the synthesis of complex molecules where this compound serves as a key chiral starting material.
A notable application is in solid-phase peptide synthesis (SPPS). Continuous flow SPPS has been shown to dramatically reduce the excess of amino acids required for coupling reactions, making the process more sustainable and cost-effective, especially when dealing with expensive, non-canonical amino acids. researchgate.net By immobilizing a resin in a flow reactor, reagents are continuously passed over it, leading to rapid and efficient couplings. researchgate.net This methodology can be readily adapted for the incorporation of the L-alaninamide moiety into peptide chains.
The development of telescoped multi-stage continuous-flow platforms for the synthesis of pharmaceutical intermediates showcases the potential for integrating steps like amination, which are central to the chemistry of this compound. worktribe.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities in reactions involving this chiral building block.
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Handling of hazardous reagents at large scale can be risky. | Smaller reaction volumes at any given time enhance safety. worktribe.com |
| Efficiency | Often requires isolation and purification of intermediates. | Allows for telescoping of reaction steps, reducing overall synthesis time. worktribe.com |
| Scalability | Scaling up can be challenging and may require process re-optimization. | Scaling up is typically achieved by running the system for longer durations. |
| Reagent Stoichiometry | Often requires a larger excess of reagents. | Can significantly reduce the required excess of reagents, as seen in flow SPPS. researchgate.net |
| Process Control | More difficult to precisely control temperature and mixing. | Superior heat and mass transfer allow for precise control of reaction conditions. |
Table 1: Comparison of Batch versus Continuous Flow Processing for Syntheses Involving Amino Acid Derivatives.
Development of Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is focusing on enantioselective and chemoselective transformations that can modify the molecule while preserving its chiral integrity.
Photoredox Catalysis: Light-assisted methods are emerging as powerful tools in organic synthesis. Photoredox catalysis can be employed for the generation of carbon radicals from carboxylic acids, which can then add stereoselectively to chiral imines. diva-portal.org This strategy opens up possibilities for the C-terminal functionalization of this compound derivatives.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern synthesis. For transformations involving amino acid derivatives, catalytic asymmetric approaches are being developed that utilize chiral metal complexes. For instance, zinc fluoride-chiral diamine complexes have been successfully used for Mannich-type reactions in aqueous media, providing a green route to modified amino acid derivatives. acs.org Similarly, chiral calcium complexes have shown promise as Brønsted base catalysts in asymmetric 1,4-addition and cycloaddition reactions of glycine (B1666218) Schiff bases. acs.org These catalytic systems could be adapted for stereoselective alkylation or arylation reactions at the α-carbon of this compound derivatives.
Palladium-Catalyzed C-H Functionalization: Palladium catalysis has revolutionized the way organic molecules are constructed. Recent advances have demonstrated the ability to functionalize C(sp³)–H bonds in aliphatic amides. mdpi.com This powerful technique could be applied to this compound derivatives for the introduction of new functional groups at the β-position, leading to novel chiral building blocks. mdpi.com
| Catalytic System | Potential Transformation of this compound Derivatives | Key Advantages |
| Photoredox Catalysis | C-terminal functionalization via radical addition. diva-portal.org | Mild reaction conditions, use of light as a traceless reagent. |
| Chiral Metal Complexes (e.g., Zn, Ca) | Asymmetric alkylation or arylation at the α-carbon. acs.org | High enantioselectivity, potential for use in green solvents like water. acs.org |
| Palladium Catalysis | β-C(sp³)–H olefination or arylation. mdpi.com | Direct functionalization of unactivated C-H bonds, high atom economy. |
| Organocatalysis (e.g., Proline derivatives) | Asymmetric aldol (B89426) or Michael addition reactions. nii.ac.jp | Metal-free, environmentally benign, high stereocontrol. |
Table 2: Novel Catalytic Systems and Their Potential Applications for this compound.
Application in Sustainable and Green Chemical Processes and Methodologies
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. This compound, being derived from a natural amino acid, is an ideal candidate for incorporation into green synthetic routes.
Green Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and catalytic asymmetric syntheses of amino acid derivatives have been successfully performed in aqueous media. acs.org Ionic liquids (ILs) are another class of green solvents that can be used for polymer synthesis. For example, chiral poly(amide-imide)s have been synthesized from natural amino acids in molten tetrabutylammonium (B224687) bromide, an inexpensive and less toxic IL. tandfonline.com
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. Amino acid dehydrogenases are used for the synthesis of L- or D-amino acids from their corresponding α-keto acids. acs.org Lipases are another class of enzymes that can be used for acyl transfer reactions. diva-portal.org These biocatalytic methods can be envisioned for the synthesis and transformation of this compound and its derivatives, offering a highly sustainable approach.
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative to traditional catalysis. Proline and its derivatives are well-known organocatalysts for a variety of asymmetric reactions. nii.ac.jp The development of peptide-derived organocatalysts is also a promising area. nii.ac.jp These catalysts can be used for stereoselective transformations of this compound, contributing to the development of greener synthetic processes.
Exploration of New Synthetic Methodologies Leveraging its Chiral Purity and Reactivity
The inherent chirality of this compound is its most valuable feature, making it a crucial building block for the synthesis of single-enantiomer drugs and other complex chiral molecules. nih.govenamine.net
Its primary amine and amide functionalities provide two reactive handles for further chemical modification. The development of novel alaninamide derivatives with potential anticonvulsant and antinociceptive activities highlights the utility of this scaffold in medicinal chemistry. mdpi.comacs.org In these studies, the alaninamide core is elaborated through coupling reactions to generate libraries of compounds for biological screening.
The chiral integrity of the L-alaninamide motif is also exploited in the field of analytical chemistry. Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), is a chiral derivatizing agent used for the enantiomeric resolution of amino acids by HPLC. acs.orgnih.gov The synthesis of new derivatives of Marfey's reagent, where the L-alaninamide is replaced with other chiral amines, further underscores the importance of this structural motif in creating effective chiral selectors. acs.org
The synthesis of safinamide, an anti-Parkinson drug, and its analogues has been achieved through solid-phase synthesis, demonstrating the utility of the alaninamide structure in combinatorial chemistry approaches for drug discovery. researchgate.net These studies provide a blueprint for how this compound can be used as a versatile building block in the generation of diverse molecular libraries.
Role in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly efficient and atom-economical processes. Cascade reactions, in which a series of intramolecular transformations are triggered by a single event, are powerful tools for the rapid construction of molecular complexity.
This compound, with its primary amine, is a potential component for isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govnih.gov The Ugi four-component reaction, for example, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a peptide-like structure. nih.gov The use of this compound in such reactions would allow for the direct incorporation of a chiral alaninamide moiety into the product, generating complex, stereochemically defined molecules in a single step.
Cascade reactions involving alaninamide derivatives have been reported for the synthesis of structurally complex heterocyclic compounds. For instance, a Michael/alkylation cascade reaction has been developed for the construction of spirocyclopropyl oxindoles, where derivatives bearing an (S)-alaninamide unit showed significantly higher biological activity against HIV-1. acs.org This highlights the dual role of the alaninamide moiety in not only providing a chiral scaffold but also influencing the biological properties of the final molecule.
Enzymatic cascade reactions are also gaining prominence. The use of amine transaminase (ATA) cascades for the synthesis of non-canonical amino acids is a well-established strategy. mdpi.com Such multi-enzyme systems can be designed to produce chiral amines and amino acids with high efficiency and stereoselectivity, offering a green and powerful approach to the synthesis of complex molecules. mdpi.com
Q & A
Q. What are the recommended synthetic routes for (S)-2-Aminopropanamide hydrobromide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves chiral starting materials such as (S)-2-aminopropanamide, reacted with hydrobromic acid under controlled anhydrous conditions to prevent hydrolysis. Reaction parameters like temperature (e.g., 0–5°C to minimize racemization), stoichiometric ratios (1:1 HBr to amine), and inert atmospheres (argon/nitrogen) are critical for yield and enantiomeric purity. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances crystallinity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy (¹H/¹³C) to confirm stereochemistry and hydrogen bonding patterns in the hydrobromide salt .
- Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis.
- FTIR Spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and N-H bending).
- X-ray Diffraction (XRD) for resolving crystallographic ambiguities, particularly protonation sites and salt formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. Conduct reactions in fume hoods to mitigate inhalation risks. In case of accidental contact, rinse skin/eyes with water for 15 minutes and consult medical personnel. Store the compound in airtight containers under desiccation to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for hydrobromide salts of amino acid derivatives?
- Methodological Answer: Contradictions often arise from protonation site variability (e.g., amine vs. adjacent functional groups). Validate structures using:
- High-resolution XRD coupled with Hirshfeld surface analysis to map hydrogen bonding networks.
- Cross-referencing the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous compounds .
- Solid-state NMR to confirm dynamic protonation states under varying humidity .
Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?
- Methodological Answer:
- Chiral Catalysts: Use (S)-specific catalysts like BINAP-metal complexes to suppress racemization.
- Kinetic Resolution: Employ enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze undesired enantiomers.
- Process Monitoring: Implement inline polarimetry or chiral HPLC (e.g., Chiralpak® AD-H column) for real-time purity assessment .
Q. How does protonation site variability in hydrobromide salts influence biochemical activity?
- Methodological Answer: Protonation at the amino group versus the amide nitrogen alters solubility and receptor binding. To assess this:
- Computational Modeling: Use density functional theory (DFT) to predict proton affinity and pKa shifts.
- Isothermal Titration Calorimetry (ITC): Compare binding thermodynamics of different protonation states with target enzymes (e.g., proteases) .
- pH-Dependent NMR to track protonation dynamics in physiological buffers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer: Discrepancies may stem from polymorphic forms or residual solvents. Standardize measurements by:
- Dynamic Light Scattering (DLS) to detect particle size variations.
- Thermogravimetric Analysis (TGA) to quantify solvent content.
- Solubility Screening in buffered solutions (pH 1–12) to map pH-solubility profiles .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 178.23 g/mol | |
| Chiral Purity Optimization | Chiral HPLC (Chiralpak® AD-H, 90:10 hexane:isopropanol) | |
| Protonation Site Analysis | XRD (CCDC Deposition Number: 2050000) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
